molecular formula C14H11N3O3S B2899591 N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide CAS No. 1795420-18-6

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B2899591
CAS No.: 1795420-18-6
M. Wt: 301.32
InChI Key: WOHDPKHKDRDZCH-UHFFFAOYSA-N
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Description

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, thiophene, and furan moieties contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and allows for the formation of the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in an organic solvent.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is unique due to its combination of the 1,2,4-oxadiazole ring with thiophene and furan moieties. This structural diversity enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-12(10-2-1-6-19-10)16-14-9(5-7-21-14)13-15-11(17-20-13)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHDPKHKDRDZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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